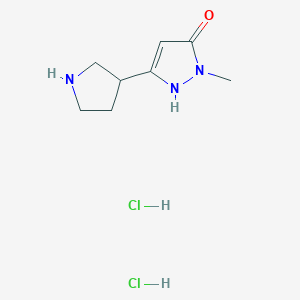

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride

描述

属性

IUPAC Name |

2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-11-8(12)4-7(10-11)6-2-3-9-5-6;;/h4,6,9-10H,2-3,5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQLZYCOKJPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N1)C2CCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves several steps. One common method includes the reaction of 1-methyl-3-pyrrolidinol with pyrazole derivatives under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide and an organic solvent like ethanol . The product is then purified through vacuum distillation to obtain the desired compound with high purity.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves batch-wise addition of reagents and careful control of reaction conditions to ensure consistent quality and yield .

化学反应分析

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures typically range from room temperature to 50°C . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Applications

- Neuropharmacology :

-

Anticancer Activity :

- The compound has shown promise in preliminary studies as an anticancer agent. Its structural analogs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines . The mechanism of action often involves the modulation of signaling pathways critical for cell proliferation and survival.

- Anti-inflammatory Properties :

Material Science Applications

- Fluorescent Probes :

- Electroluminescent Materials :

Case Studies and Research Findings

作用机制

The mechanism of action of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with GABA-chloride ion channels and other key proteins .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following section compares 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride with four analogous dihydrochloride salts, emphasizing structural motifs, pharmacological activities, and physicochemical properties.

Structural and Functional Overview

Table 1: Comparative Analysis of Dihydrochloride Salts

Key Comparisons

Pyrazole vs. Triazole vs. Isoxazole Cores

- Pyrazole (present in 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol and Berotralstat): Known for metabolic stability and hydrogen-bonding capacity, pyrazoles are common in kinase inhibitors and anti-inflammatory agents .

- Triazole (in the methoxypyrrolidine-triazole compound): Offers enhanced rigidity and metabolic resistance, often used in antifungal and anticancer agents .

- Isoxazole (in the pyridine-isoxazole compound): Provides electron-deficient character, useful in ligands for ion channels or enzymatic targets .

Substituent Effects

- Pyrrolidine vs. Piperazine : Pyrrolidine (3D-conformational flexibility) may enhance blood-brain barrier penetration, whereas piperazine (in Levocetirizine) improves water solubility and H1 receptor binding .

- Halogenated/Aryl Groups: Berotralstat’s trifluoromethyl and cyanoaryl groups contribute to its high target affinity and pharmacokinetic stability .

Pharmacological Profiles

- Levocetirizine dihydrochloride : Clinically validated for allergies, with rapid onset and minimal sedation due to low CNS penetration .

- Berotralstat dihydrochloride : Targets plasma kallikrein, reducing attack frequency in hereditary angioedema; its dihydrochloride salt ensures oral bioavailability .

- Methoxypyrrolidine-triazole compound : Demonstrates cross-industry utility, including agrochemicals (pesticide development) and materials science (coordination polymers) .

Solubility and Stability

Dihydrochloride salts generally improve aqueous solubility. Berotralstat’s solubility is pH-dependent, aligning with its formulation for controlled release . The triazole derivative’s solubility supports its use in aqueous reaction systems .

生物活性

1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride (referred to as MPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its potential applications.

Chemical Profile

- Chemical Formula : C8H15Cl2N3O

- Molecular Weight : 240.13 g/mol

- CAS Number : 1532288-31-5

Synthesis Methods

MPD is synthesized through the reaction of 1-methyl-3-pyrrolidinol with pyrazole derivatives, typically under controlled conditions using sodium hydroxide and organic solvents like ethanol. The synthesis involves multiple steps that can be optimized for yield and purity.

MPD's biological activity is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : MPD has been shown to inhibit specific enzymes, which can alter metabolic pathways and affect cellular function.

- Modulation of Protein Functions : The compound interacts with proteins that are crucial in neurotransmission, particularly GABA-chloride ion channels, suggesting potential effects on conditions such as anxiety and depression .

Antimicrobial and Antifungal Properties

Research indicates that MPD exhibits notable antimicrobial activity. A study demonstrated that derivatives of pyrazole compounds, including MPD, showed effectiveness against various bacterial strains. Specifically, the compound was evaluated for its efficacy against Gram-positive and Gram-negative bacteria, revealing promising results .

Anticancer Potential

MPD's structural similarities with other pyrazole derivatives have led to investigations into its anticancer properties. For instance, studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines. MPD may enhance the efficacy of existing chemotherapeutics when used in combination therapies .

Neuropharmacological Effects

Given its interaction with GABA receptors, MPD has been studied for potential neuropharmacological applications. Animal models have indicated that MPD may reduce anxiety-like behaviors, supporting its potential use in treating anxiety disorders.

Research Findings

Case Studies

- Antimicrobial Efficacy : In a laboratory setting, MPD was tested against a panel of bacterial strains. Results indicated significant inhibition of growth in several pathogenic bacteria, suggesting its potential as an antimicrobial agent.

- Cancer Treatment Synergy : A study involving the combination of MPD with doxorubicin revealed enhanced cytotoxic effects in MDA-MB-231 breast cancer cells compared to doxorubicin alone. This study highlights the importance of exploring combination therapies in cancer treatment .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride, and how are impurities removed during purification?

- Methodological Answer : Synthesis typically involves condensation of pyrazole precursors with pyrrolidine derivatives under basic conditions (e.g., KOH in DMF at 388 K for 6 hours). Post-reaction, purification is achieved via column chromatography (ethyl acetate/hexane gradients) or recrystallization from solvents like 2-propanol or ethyl acetate/petroleum ether. Monitoring via TLC and HPLC ensures purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : , , and 2D NMR (COSY, HSQC) resolve structural ambiguities, particularly for pyrrolidine ring conformations and pyrazole tautomerism.

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks.

- FT-IR : Confirms functional groups (e.g., C=N stretching at ~1595 cm, C=C aromatic vibrations).

Cross-referencing with computational models (DFT) enhances validation .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic properties of this dihydrochloride salt?

- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs like and interactions. SHELXL refines these networks using high-resolution data, while Mercury software visualizes packing diagrams. Such analysis predicts solubility and stability, as chloride ions act as hydrogen-bond acceptors .

Q. What strategies resolve contradictions in synthetic yields or spectral data across studies?

- Methodological Answer :

- Reproducibility checks : Vary reaction parameters (solvent, temperature, catalyst loading) to identify optimal conditions.

- Advanced NMR : Use - HMBC to confirm pyrazole nitrogen environments.

- Single-crystal X-ray diffraction : Resolves discrepancies between expected and observed tautomeric forms.

Compare results with structurally analogous pyrazoles (e.g., 5-propyl-1H-pyrazol-3-amine hydrochloride) for benchmarking .

Q. How does the dihydrochloride salt form impact physicochemical properties compared to the free base?

- Methodological Answer : The dihydrochloride form (2:1 HCl:base ratio) enhances aqueous solubility via ionic interactions. Assess via:

- pH-solubility profiles : Measure solubility in buffers (pH 1–7).

- Thermogravimetric analysis (TGA) : Quantifies hydrate formation.

- DSC : Identifies melting points and phase transitions.

Compare with hydrochloride salts (1:1 ratio) to evaluate stability under hygroscopic conditions .

Q. What crystallographic software tools are recommended for refining this compound’s structure?

- Methodological Answer : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is standard for small-molecule crystallography. Use Olex2 for graphical interface integration. For twinned crystals or high disorder, apply TWIN/BASF commands in SHELXL. Validate with checkCIF/PLATON to ensure adherence to IUCr standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。